molecular formula C12H10ClN3O2S B2980476 5-(((3-chloro-4-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-67-8

5-(((3-chloro-4-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B2980476
CAS RN: 1021262-67-8
M. Wt: 295.74
InChI Key: SCSQKGNUSAIFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((3-chloro-4-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C12H10ClN3O2S and its molecular weight is 295.74. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties. Researchers have assessed its efficacy against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum. Understanding its antibacterial activity can contribute to the development of novel antimicrobial agents .

Urease Inhibition

In pharmaceutical chemistry, the thiourea skeleton plays a crucial role. Researchers have synthesized a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, including our compound of interest, as potential urease inhibitors. Urease inhibitors are relevant in the context of treating conditions related to urease activity .

Thiazole Synthesis

The compound is part of the thiazole family, synthesized via Hantzsch thiazole synthesis. Thiazoles and their derivatives have found applications in drug development. Notable drugs derived from thiazole scaffolds include Sulfathiazole (an antimicrobial), Abafungin (an antifungal), and antiretrovirals (e.g., Ritonavir) and antineoplastics (e.g., Bleomycin and Tiazofurin) .

Nitazoxanide Analogs

Nitazoxanide, an antimicrobial drug, has demonstrated efficacy against H. pylori when administered with omeprazole. Researchers explore analogs of nitazoxanide, and our compound could be relevant in this context .

Anti-Inflammatory Potential

Darbufelone, a marketed anti-inflammatory drug, shares structural similarities with our compound. Darbufelone has shown potential as a lung cancer cell growth inhibitor. Investigating similar properties in our compound may provide insights into its anti-inflammatory effects .

Chiral Stationary Phase

A novel type of partially substituted 3-chloro-5-methylphenylcarbamate-β-cyclodextrin-bonded silica particles has been prepared. These particles serve as a chiral stationary phase for multi-mode chromatography. Our compound’s structural features may contribute to its chiral selectivity in chromatographic separations .

properties

IUPAC Name

5-[(3-chloro-4-methylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2S/c1-6-2-3-7(4-9(6)13)14-5-8-10(17)15-12(19)16-11(8)18/h2-5H,1H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRTZASRMNXJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(NC(=S)NC2=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((3-chloro-4-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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